molecular formula C18H26ClN3O B14705740 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride CAS No. 23595-01-9

1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride

Cat. No.: B14705740
CAS No.: 23595-01-9
M. Wt: 335.9 g/mol
InChI Key: AZJSIILBJXAPQG-UHFFFAOYSA-N
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Description

1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride is a synthetic organic compound It belongs to the class of indazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Methanol Group: This step may involve the reduction of a corresponding ester or aldehyde.

    Substitution with Isopropylamino Group: This can be done through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid.

    Reduction: Reduction of the indazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Study of its effects on cellular processes and signaling pathways.

    Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.

    1H-Indazole-3-ethanol: Similar structure with an ethanol group instead of methanol.

    1H-Indazole-3-methanamine: Contains an amine group instead of the isopropylamino group.

Uniqueness

1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.

Properties

CAS No.

23595-01-9

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C18H25N3O.ClH/c1-13(2)19-12-17(22)18-15-10-6-7-11-16(15)21(20-18)14-8-4-3-5-9-14;/h3-5,8-9,13,17,19,22H,6-7,10-12H2,1-2H3;1H

InChI Key

AZJSIILBJXAPQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=NN(C2=C1CCCC2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

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